![molecular formula C13H26O3 B14083459 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene CAS No. 102421-53-4](/img/structure/B14083459.png)
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene: is a chemical compound with the molecular formula C13H26O3 . It is characterized by the presence of an octene backbone with a triethylene glycol monomethyl ether side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene typically involves the reaction of oct-1-ene with triethylene glycol monomethyl ether under specific conditions. One common method includes the use of acid catalysts to facilitate the etherification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, forming .
Substitution: The ether groups can participate in substitution reactions, leading to the formation of different ethers or esters .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as with a are often used.
Substitution: Substitution reactions may involve alkyl halides and strong bases like sodium hydride .
Major Products Formed
- Various ethers and esters from substitution reactions .
Epoxides: and from oxidation.
Alkanes: from reduction.
Aplicaciones Científicas De Investigación
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a or in biochemical assays.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene exerts its effects is primarily through its ability to interact with various molecular targets. The ether groups in the compound can form hydrogen bonds with other molecules, facilitating solubilization and transport . Additionally, the octene backbone provides hydrophobic interactions that can stabilize certain molecular complexes .
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the octene backbone.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Another compound with a similar ether chain but different functional groups.
Uniqueness
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene is unique due to its combination of an octene backbone and a triethylene glycol monomethyl ether side chain. This unique structure imparts specific chemical properties and reactivity that are not observed in other similar compounds .
Propiedades
Número CAS |
102421-53-4 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
8-[2-(2-methoxyethoxy)ethoxy]oct-1-ene |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-15-12-13-16-11-10-14-2/h3H,1,4-13H2,2H3 |
Clave InChI |
XPBXHELXCOPYQG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-Dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083391.png)
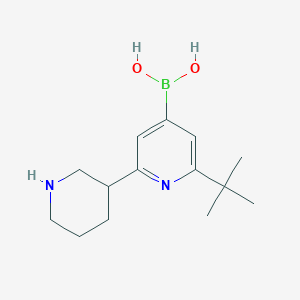


![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)

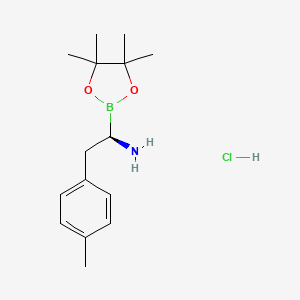
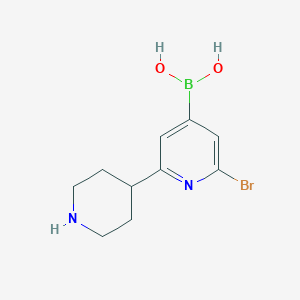

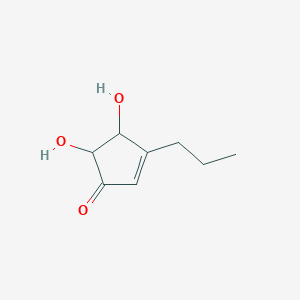
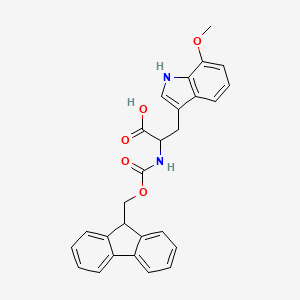
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
